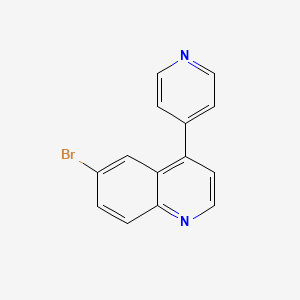

6-Bromo-4-(4-pyridinyl)quinoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromo-4-pyridin-4-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2/c15-11-1-2-14-13(9-11)12(5-8-17-14)10-3-6-16-7-4-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDZCTWVNPUCEQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1Br)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 4 4 Pyridinyl Quinoline and Its Structural Analogues

Direct Synthesis of 6-Bromo-4-(4-pyridinyl)quinoline

The most direct approach to forming the C4-pyridinyl bond in this compound is through cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions for Direct Synthesis

The Suzuki-Miyaura coupling is a powerful and widely utilized method for carbon-carbon bond formation. libretexts.org This palladium-catalyzed reaction joins an organoboron compound with a halide or triflate. libretexts.org For the synthesis of this compound, this would typically involve the reaction of a 6-bromo-4-haloquinoline with a pyridine-4-boronic acid or its ester derivative.

The general catalytic cycle proceeds through three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid derivative, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org The choice of palladium catalyst, ligands, base, and solvent system is crucial for achieving high yields and minimizing side reactions. nih.govorganic-chemistry.org For instance, dialkylbiarylphosphine ligands have shown high activity in the coupling of challenging heteroaryl substrates. organic-chemistry.org Anhydrous conditions and the use of additives like trimethyl borate (B1201080) can enhance reaction rates and yields, particularly for complex heteroaryl couplings. nih.gov

A plausible synthetic route would start with the preparation of 6-bromo-4-chloroquinoline (B1276899). This intermediate can be synthesized from 4-bromoaniline (B143363) through a series of reactions, including condensation with ethyl propiolate followed by cyclization and chlorination. patsnap.comgoogle.com Separately, pyridine-4-boronic acid can be prepared from 4-bromopyridine (B75155) via a halogen-metal exchange followed by borylation. chemicalbook.comarkat-usa.org The subsequent Suzuki-Miyaura coupling of 6-bromo-4-chloroquinoline with pyridine-4-boronic acid, in the presence of a suitable palladium catalyst and base, would then afford the target molecule, this compound. mdpi.com

Table 1: Example of a Suzuki-Miyaura Cross-Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| 6-Bromo-4-chloroquinoline | Pyridine-4-boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | This compound |

Strategies for Constructing the Pyridinylquinoline Skeleton via Condensation Reactions

Condensation reactions offer an alternative and classical approach to building the quinoline (B57606) core, which can then be further functionalized.

Friedländer Condensation Approaches for Substituted Pyridinylquinoline Ligands

The Friedländer synthesis is a well-established method for constructing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. organic-chemistry.org This reaction can be catalyzed by either acid or base. organic-chemistry.org To synthesize a pyridinylquinoline, a 2-aminobenzophenone (B122507) derivative could be condensed with a ketone bearing a pyridine (B92270) moiety.

For example, the condensation of a 2-amino-5-bromobenzophenone (B122471) with 2-acetylpyridine (B122185) in the presence of a catalyst could yield a 6-bromo-2-(2-pyridinyl)quinoline derivative. While this specific example leads to a 2-pyridinyl substituted quinoline, the principle can be adapted. A variation of this is the Pfitzinger reaction, which uses isatin (B1672199) and a carbonyl compound to produce quinoline-4-carboxylic acids. For instance, the reaction of 5-bromoisatin (B120047) with 2-acetylpyridine can yield 6-bromo-2-(2-pyridinyl)quinoline-4-carboxylic acid. chemicalbook.com

The reaction conditions for Friedländer condensations can be optimized using various catalysts, including p-toluenesulfonic acid, molecular iodine, and neodymium(III) nitrate (B79036) hexahydrate, sometimes under microwave irradiation to accelerate the reaction. organic-chemistry.org

Acid-Catalyzed Condensation of o-Aminobenzophenones with Pyridine-Based Acetyl Derivatives

A more direct application of condensation strategy for the target scaffold involves the acid-catalyzed reaction of an o-aminobenzophenone with a pyridine-based acetyl derivative. Specifically, the condensation of 2-amino-5-bromobenzophenone with 4-acetylpyridine (B144475) in the presence of an acid catalyst would be expected to form the desired this compound. The acid facilitates both the initial condensation and the subsequent cyclization and dehydration steps to form the quinoline ring. A catalytic asymmetric version of the Friedländer condensation has been developed using chiral phosphoric acid, highlighting the potential for stereocontrol in these reactions when applicable. rsc.org

Introduction and Functionalization of the Bromine Atom at the C-6 Position on Quinoline Derivatives

The introduction of the bromine atom at the C-6 position is a critical step and can be achieved either by starting with a pre-brominated precursor or by direct bromination of the quinoline ring.

Regioselective Bromination Reactions of Quinoline Precursors

The regioselective bromination of the quinoline ring is influenced by the reaction conditions and the directing effects of existing substituents. Direct bromination of quinoline in the gas phase at high temperatures (450-500°C) can lead to 2-bromoquinoline, while at a lower temperature (300°C), 3-bromoquinoline (B21735) is formed. researchgate.net

For the synthesis of 6-bromoquinoline (B19933) derivatives, it is often more practical to start with a precursor that already contains the bromine atom in the desired position. For example, the Skraup synthesis, which uses glycerol (B35011) and sulfuric acid, can be performed with 4-bromoaniline to produce 6-bromoquinoline. chemicalbook.com

Another approach involves the functionalization of a pre-formed quinoline. For instance, nitration of 6-bromoquinoline can lead to 6-bromo-5-nitroquinoline (B1267105) or other isomers depending on the conditions. semanticscholar.org This nitro group can then be a handle for further modifications. The bromination of quinoline N-oxides can also be a strategy for regioselective functionalization. nih.govacs.org For instance, a mild method for C2-bromination of fused azine N-oxides has been developed using tosic anhydride (B1165640) and tetra-n-butylammonium bromide. nih.gov

The synthesis of key intermediates like 6-bromo-4-hydroxyquinoline can be achieved from 2-carboxy-4-hydroxy-6-bromoquinoline by heating it in mineral oil. prepchem.com This 6-bromo-4-hydroxyquinoline can then be converted to 6-bromo-4-chloroquinoline using a chlorinating agent like phosphorus oxychloride (POCl₃). atlantis-press.com This chloro-derivative is a versatile intermediate for Suzuki-Miyaura coupling as described earlier.

Table 2: Synthesis of 6-Bromo-4-chloroquinoline Intermediate

| Starting Material | Reagents | Product | Yield | Reference |

| 6-Bromoquinolin-4-ol | POCl₃, DMF | 6-Bromo-4-chloroquinoline | 81% | atlantis-press.com |

| 4-Bromoaniline, Ethyl propiolate | 1. Methanol (B129727) 2. Diphenyl ether 3. Phosphorus trichloride (B1173362) | 6-Bromo-4-chloroquinoline | >70% | patsnap.com |

Halogen Exchange Reactions for Brominated Quinoline Building Blocks

Halogen exchange reactions are a cornerstone in the synthesis of varied halogenated quinoline precursors. The Finkelstein reaction, a classic SN2 type reaction, facilitates the conversion of alkyl chlorides or bromides to iodides. wikipedia.org This equilibrium-driven reaction can be pushed towards the desired product by taking advantage of the differential solubility of halide salts. wikipedia.org For instance, using sodium iodide in acetone (B3395972) allows for the precipitation of the less soluble sodium chloride or bromide, thereby favoring the formation of the alkyl iodide. wikipedia.org

While classic Finkelstein reactions are not typically suitable for aryl halides, catalyzed versions have been developed. The "aromatic Finkelstein reaction" can be facilitated by catalysts such as copper(I) iodide with diamine ligands, or nickel bromide and tri-n-butylphosphine, to substitute aromatic chlorides and bromides with iodide. wikipedia.org

In the context of quinoline synthesis, halogen exchange is a powerful tool. For example, lithium-halogen exchange reactions on 2,4-dihaloquinolines can proceed with high regioselectivity. Specifically, the exchange on 2,4-dibromoquinolines preferentially occurs at the C-4 position, allowing for the introduction of various electrophiles at this site. researchgate.net This method is instrumental in creating 4-substituted quinoline derivatives. researchgate.net The ease with which halogens, particularly bromine, can be exchanged makes them valuable functional groups for further molecular elaboration. researchgate.net

A practical application of this is the synthesis of 6-bromo-4-iodoquinoline (B1287929). A common route involves the initial synthesis of 6-bromo-4-chloroquinoline, which is then converted to the iodo-derivative via a halogen exchange reaction with sodium iodide in acetonitrile. researchgate.net

Derivatization Strategies from this compound and Related Compounds

Nucleophilic Aromatic Substitution (SNAr) Reactions on Activated Halogenated Quinoline Systems

Nucleophilic aromatic substitution (SNAr) is a key strategy for the functionalization of halogenated quinolines. The presence of the nitrogen atom in the quinoline ring activates the heterocyclic ring for nucleophilic attack, making it more electron-deficient. youtube.com This effect is particularly pronounced for halogens at the C-2 and C-4 positions.

The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (the halide). youtube.com For SNAr to proceed efficiently, the aromatic ring typically needs to be activated by electron-withdrawing groups. youtube.com In the case of quinolines, the ring nitrogen itself serves as an activating feature. youtube.comresearchgate.net

Strong nucleophiles, often with a negative charge like alkoxides or amides, are generally required for these reactions. youtube.com The substitution occurs at the position of the leaving group, allowing for precise modification of the quinoline core. youtube.com This methodology has been employed to synthesize a variety of quinoline derivatives by reacting halogenated quinolines with different nucleophiles. researchgate.net

Synthesis of Complex Pyridinylquinoline Derivatives (e.g., Carbonyl, Piperazinyl Derivatives)

Building upon the core this compound structure, a variety of complex derivatives can be synthesized. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful methods for creating carbon-carbon and carbon-heteroatom bonds. These reactions can be used to introduce carbonyl groups or other complex functionalities.

The synthesis of pyrimido[4,5-b]quinolines represents a class of complex derivatives. These can be constructed through several routes, including the reaction of 2-chloro-3-formylquinoline with reagents like amidine, urea, or thiourea. researchgate.net Another approach involves the intramolecular cyclization of appropriately substituted aminoquinolines. researchgate.net

Furthermore, the synthesis of 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives showcases the creation of complex structures with potential biological activity. These syntheses often involve multi-step sequences, starting from precursors like 6-bromomethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, and demonstrate the versatility of the quinoline scaffold for creating diverse and complex molecules. nih.gov

Synthetic Optimization and Green Chemistry Considerations in Quinoline Synthesis

The synthesis of quinolines and their derivatives has traditionally relied on classic methods like the Skraup, Doebner-von Miller, and Friedländer reactions. However, these methods often require harsh conditions, such as high temperatures and the use of hazardous reagents. jocpr.comtandfonline.com In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic protocols, aligning with the principles of green chemistry. tandfonline.comresearchgate.net

Key areas of focus in green quinoline synthesis include:

Use of Green Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG). tandfonline.com For example, the use of water as a solvent in the synthesis of pyrimido[4,5-b]quinolones has been reported. tandfonline.com

Catalyst-Free and Solvent-Free Conditions: Developing reactions that proceed without the need for a catalyst or solvent, which significantly reduces waste and environmental impact. jocpr.com

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form a complex product in a single step. MCRs are highly atom-economical and reduce the need for intermediate purification steps. tandfonline.com

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.net

Coordination Chemistry and Metal Complexation of Pyridinylquinoline Ligands

Ligand Design Principles for Pyridinylquinoline Scaffolds

The design of pyridinylquinoline ligands is predicated on their ability to form stable chelate rings with metal ions, a property that can be finely tuned through strategic substitution on the quinoline (B57606) or pyridine (B92270) rings.

Pyridinylquinoline ligands, including 6-Bromo-4-(4-pyridinyl)quinoline, are classic examples of bidentate, N,N'-chelating agents. The nitrogen atoms of the quinoline and pyridine rings are positioned to form a stable five-membered chelate ring upon coordination to a metal center. This bidentate coordination is a fundamental aspect of their ligand design, leading to the formation of thermodynamically stable metal complexes. The geometry of the resulting complex is influenced by the preferred coordination number and geometry of the metal ion. For instance, with octahedral metal centers, two or three of these bidentate ligands can coordinate to form complexes of the type [M(L)₂]ⁿ⁺ or [M(L)₃]ⁿ⁺. In the context of "piano-stool" complexes, such as those with ruthenium-arene fragments, the pyridinylquinoline ligand occupies two coordination sites. mdpi.com The quinoline moiety itself can participate in various bonding interactions, including coordination to metal ions through its nitrogen atom, which can facilitate nucleophilic substitution. researchgate.netacs.org

Synthesis and Structural Characterization of Metal Complexes

While specific studies on the metal complexes of this compound are limited, the coordination chemistry of closely related pyridinylquinoline ligands provides significant insights into the expected synthesis and structural features of its metal derivatives.

Although no specific synthesis of a Rhodium(III) complex with this compound has been reported, the general reactivity of Rh(III) with N-donor ligands is well-established. Rhodium(III) complexes are often synthesized from rhodium trichloride (B1173362) (RhCl₃·3H₂O) or other Rh(III) precursors. The reaction with bidentate nitrogen ligands typically yields octahedral complexes. For example, rhodium(I) complexes have been prepared with the 2,2'-bipyrimidine (B1330215) ligand, which is structurally related to the pyridinylquinoline framework. capes.gov.br Given the known coordination chemistry of rhodium with nitrogen donor ligands, it is anticipated that this compound would react with Rh(III) salts to form complexes of the type [Rh(L)₂Cl₂]⁺ or [Rh(L)₃]³⁺, where L represents the pyridinylquinoline ligand. The synthesis would likely involve the reaction of the ligand with a suitable rhodium(III) starting material in a polar solvent, with heating to facilitate the reaction. Characterization would typically involve spectroscopic techniques such as NMR and IR, as well as single-crystal X-ray diffraction to confirm the structure.

The synthesis and characterization of Ruthenium(II)-arene complexes containing substituted pyridinylquinoline ligands is an active area of research. A study on the synthesis of ruthenium(II) p-cymene (B1678584) complexes with 6-bromo-4-phenyl-2-pyridin-2-yl-quinoline (a close analogue of the title compound) provides a direct model for the expected chemistry. mdpi.com In this work, the ruthenium(II)-arene complex was synthesized by reacting the dimeric precursor [Ru(η⁶-p-cymene)Cl₂]₂ with the bromo-substituted pyridinylquinoline ligand. mdpi.com The resulting complex, [Ru(η⁶-p-cymene)(N^N)Cl]⁺, where N^N is the bidentate pyridinylquinoline ligand, adopts a characteristic "three-legged piano-stool" geometry. mdpi.comnih.gov This geometry is common for this class of complexes, with the arene ligand forming the "seat" and the bidentate ligand and a chloride ion acting as the "legs". nih.govresearchgate.net The synthesis is typically carried out under an inert atmosphere using standard Schlenk techniques. mdpi.com Characterization of these complexes involves a combination of spectroscopic methods (ATR-IR, UV-Vis, multinuclear NMR), elemental analysis, and conductivity measurements. mdpi.com Single-crystal X-ray diffraction is invaluable for confirming the solid-state structure. mdpi.com

Quinoline-based ligands readily form complexes with a wide range of 3d transition metals. nih.govrsc.org While specific complexes of this compound with Zn(II), Cu(II), Ni(II), Co(II), and Mn(II) have not been detailed in the literature, the general procedures for their synthesis are well-established. Typically, the ligand is dissolved in a suitable solvent, such as methanol (B129727) or ethanol, and treated with a solution of the corresponding metal salt (e.g., chloride, nitrate (B79036), or acetate). sciencebeingjournal.com The reaction often proceeds at room temperature or with gentle heating to yield the desired metal complex, which can be isolated by filtration. The stoichiometry of the resulting complexes can vary, with common ratios being 1:1 or 1:2 (metal:ligand), and can also include coordinated solvent molecules or counter-ions. sciencebeingjournal.com For instance, studies on other quinoline derivatives have shown the formation of mononuclear complexes with a 1:2 metal-to-ligand ratio for Co(II) and Ni(II), and dinuclear structures for Mn(II) and Zn(II). rsc.org The coordination geometry around the metal center is dictated by the metal ion's preference, with common geometries being tetrahedral, square planar, or octahedral.

Catalytic Applications of Pyridinylquinoline-Metal Complexes

Metal complexes of pyridinylquinoline ligands have garnered significant interest for their potential applications in catalysis. The tunable electronic and steric properties of these ligands, achieved through substitution on the quinoline or pyridine rings, allow for the fine-tuning of the catalytic activity of the corresponding metal complexes. This section explores the catalytic applications of complexes based on pyridinylquinoline ligands, with a specific focus on transfer hydrogenation and photocatalytic degradation processes.

Transfer Hydrogenation Catalysis

The transfer hydrogenation of ketones to the corresponding alcohols is a fundamental transformation in organic synthesis. Ruthenium(II)-arene complexes containing bidentate nitrogen ligands have emerged as highly effective catalysts for this reaction.

Recent research has explored the catalytic activity of ruthenium(II)-p-cymene complexes incorporating a bromo-substituted pyridinylquinoline ligand, specifically 6-bromo-4-phenyl-2-pyridin-2-yl-quinoline. mdpi.comresearchgate.net While not the exact compound of interest, this closely related structure provides valuable insights into the potential catalytic performance of metal complexes of this compound.

In a study, the ruthenium complexes [Ru(η⁶-p-cymene)(Br-Qpy)Cl][Cl] (1a) and [Ru(η⁶-p-cymene)(Br-Qpy)Cl][PF₆] (1b), where Br-Qpy is 6-bromo-4-phenyl-2-pyridin-2-yl-quinoline, were shown to successfully catalyze the transfer hydrogenation of benzophenone (B1666685) to benzhydrol using 2-propanol as the hydrogen source. mdpi.comresearchgate.net The reaction was conducted at 82 °C in the presence of a base, potassium isopropoxide (KOiPr). mdpi.com

The catalytic performance of complex 1a was notable, achieving a 94% conversion of benzophenone within 3 hours under a substrate-to-catalyst-to-base ratio of 400:1:40. mdpi.comresearchgate.net It is proposed that the catalytic cycle proceeds through the formation of a ruthenium(II) hydride species, which acts as the active catalyst in the hydrogenation process. mdpi.com

These findings suggest that ruthenium complexes of 6-bromo-substituted pyridinylquinoline ligands are promising catalysts for transfer hydrogenation reactions. The presence of the electron-withdrawing bromine atom on the quinoline backbone can influence the electronic properties of the metal center, thereby affecting the catalytic activity.

Table 1: Catalytic Transfer Hydrogenation of Benzophenone using a Ruthenium-Pyridinylquinoline Complex

| Catalyst | Substrate | Product | Solvent | Base | Temp. (°C) | Time (h) | Conversion (%) |

| [Ru(η⁶-p-cymene)(Br-Qpy)Cl][Cl] | Benzophenone | Benzhydrol | 2-Propanol | KOiPr | 82 | 3 | 94 |

Data sourced from a study on a closely related ligand, 6-bromo-4-phenyl-2-pyridin-2-yl-quinoline. mdpi.comresearchgate.net

Photocatalytic Activity in Degradation Processes

The photocatalytic degradation of organic pollutants is a critical area of research for environmental remediation. While the photocatalytic properties of various quinoline derivatives and their metal complexes have been investigated, there is currently a lack of specific research on the photocatalytic activity of metal complexes involving this compound in degradation processes.

Generally, quinoline and its derivatives can be degraded through photocatalysis using semiconductor materials or photoactive metal complexes. researchgate.net These processes typically involve the generation of highly reactive oxygen species, such as hydroxyl radicals, upon irradiation, which then attack the quinoline ring structure, leading to its breakdown. researchgate.net The functionalization of the quinoline ring can significantly impact the efficiency and pathway of degradation. researchgate.net

Although no direct studies on the photocatalytic degradation activity of this compound complexes are available, the inherent photochemical properties of quinoline-based metal complexes suggest that this could be a promising area for future investigation. researchgate.netresearchgate.net The development of new photocatalysts based on such ligands could offer novel solutions for the treatment of environmental contaminants. Further research is needed to synthesize and evaluate the photocatalytic potential of these specific complexes.

Applications and Advanced Research Directions of 6 Bromo 4 4 Pyridinyl Quinoline and Its Analogues

Strategic Role as a Building Block in Complex Organic Synthesis

The presence of the bromine atom and the pyridinyl group on the quinoline (B57606) core makes 6-Bromo-4-(4-pyridinyl)quinoline a highly valuable and versatile building block in the field of organic synthesis. researchgate.netatlantis-press.com This strategic positioning of functional groups allows for a wide array of chemical modifications, paving the way for the creation of complex molecules with diverse applications.

Synthesis of Diversified Quinoline-Based Chemical Libraries

The this compound scaffold serves as an excellent starting point for generating extensive chemical libraries. The bromine atom at the 6-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira reactions. researchgate.net These reactions enable the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, at this position. This capability allows for the systematic modification of the molecule's electronic and steric properties, leading to the generation of a vast number of analogues. The ability to easily diversify the quinoline core is crucial for structure-activity relationship (SAR) studies, which are essential for optimizing the biological activity of lead compounds.

Precursor for Pharmacologically Significant Scaffolds and Heterocyclic Hybrid Systems

The inherent reactivity of this compound makes it a key precursor for the synthesis of more complex and pharmacologically significant scaffolds. researchgate.netatlantis-press.com The quinoline nucleus itself is a well-established pharmacophore found in numerous approved drugs. By utilizing the bromo and pyridinyl functionalities, chemists can construct intricate heterocyclic hybrid systems. semanticscholar.org This involves fusing or linking other heterocyclic rings, such as piperazine, pyrazole, or triazine, to the quinoline core. nih.govresearchgate.net This molecular hybridization strategy aims to combine the pharmacophoric features of different heterocyclic systems into a single molecule, potentially leading to compounds with enhanced potency, improved selectivity, or novel mechanisms of action. mdpi.com

Advanced Research in Medicinal Chemistry (Focus on Molecular Mechanisms and Target Engagement)

Derivatives of this compound have shown significant promise as antimicrobial agents. Advanced research in this area focuses on understanding their precise molecular mechanisms of action and how they interact with their biological targets.

Mechanism-Based Antimicrobial Activity

The antimicrobial effects of many quinoline derivatives are attributed to their ability to interfere with essential bacterial processes. A key area of investigation is the elucidation of enzyme inhibition.

Several quinoline-based compounds are known to target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govacs.orgnih.govnih.gov These enzymes are crucial for bacterial DNA replication, transcription, and repair. youtube.com DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily involved in decatenating replicated chromosomes. nih.govyoutube.com The inhibition of these enzymes by quinolone derivatives often involves the formation of a stable complex between the drug, the enzyme, and the bacterial DNA. nih.govresearchgate.net This drug-enzyme-DNA complex blocks the progression of the replication fork, leading to double-strand DNA breaks and ultimately, bacterial cell death. nih.govyoutube.com Research has shown that modifications to the quinoline scaffold can influence the potency and selectivity of inhibition against either DNA gyrase or topoisomerase IV. nih.govnih.gov For instance, certain substitutions can enhance the binding affinity to the enzyme's active site. nih.gov

Analogues of this compound have been evaluated against a broad range of pathogenic microorganisms, demonstrating their potential as wide-spectrum antimicrobial agents.

Interactive Data Table: Antimicrobial Activity of this compound Analogues

| Pathogen | Class | Finding |

| Staphylococcus aureus | Bacterium (Gram-positive) | Derivatives have shown potent activity, including against methicillin-resistant strains (MRSA). nih.govrsc.orgnih.gov Some compounds inhibit biofilm formation. nih.govnih.gov The mechanism often involves the inhibition of DNA gyrase. mdpi.comnih.gov |

| Escherichia coli | Bacterium (Gram-negative) | Moderate activity has been observed for some derivatives. japsonline.com |

| Candida albicans | Fungus | Several quinoline derivatives have demonstrated significant antifungal activity against this opportunistic pathogen. nih.govnih.govnih.govresearchgate.net Inhibition of biofilm formation has also been reported. nih.gov |

| Fusarium pallidoroseum | Fungus | Information not available in the provided search results. |

| Erysiphe graminis | Fungus | Information not available in the provided search results. |

| Mycobacterium tuberculosis | Mycobactrium | Numerous quinoline derivatives have been identified as potent anti-tubercular agents, active against both drug-sensitive and multidrug-resistant strains. nih.govrsc.orgfrontiersin.orgnih.gov The cytochrome bc1 complex has been identified as a target for some analogues. nih.gov |

Anticancer Research: Molecular Targets and Cellular Pathophysiology of this compound and its Analogues

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. nih.govresearchgate.net Among these, this compound and its analogues have emerged as a significant area of interest in anticancer research. The introduction of a bromine atom at the 6-position of the quinoline ring, combined with a pyridinyl substituent at the 4-position, has been explored for its potential to enhance therapeutic efficacy. nih.gov Research into this class of compounds has revealed their ability to interact with various molecular targets and modulate key cellular pathways involved in cancer progression.

In Vitro Cytotoxicity and Antiproliferative Effects in Cancer Cell Lines (e.g., HeLa, MDA-MB-231, MCF-7, HT29)

Analogues of this compound have demonstrated significant cytotoxic and antiproliferative effects against a panel of human cancer cell lines. For instance, a series of 6-bromo-quinazoline derivatives, which share a similar brominated heterocyclic core, have been evaluated for their anticancer potential. nih.gov One of the most potent compounds in this series, 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one, exhibited notable activity against the MCF-7 breast cancer cell line and the SW480 colon adenocarcinoma cell line. nih.gov

Similarly, 6-bromo-5-nitroquinoline (B1267105) has shown potent antiproliferative activity against human cervical cancer (HeLa) and human colon adenocarcinoma (HT29) cell lines. This analogue demonstrated greater cytotoxic potential compared to the standard chemotherapeutic agent 5-fluorouracil (B62378) in the HT29 cell line.

The cytotoxic effects of these and other related quinoline derivatives are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric obtained from these assays. The IC50 values for representative analogues are summarized in the table below.

| Compound/Analogue | Cell Line | IC50 (µM) | Reference |

| 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one | MCF-7 | 15.85 ± 3.32 | nih.gov |

| 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one | SW480 | 17.85 ± 0.92 | nih.gov |

| Curcumin Derivative | MDA-MB-231 | - | researchgate.net |

| Gold(I) N-heterocyclic carbene | HT-29 | - | researchgate.net |

| Gold(I) N-heterocyclic carbene | MDA-MB-231 | - | researchgate.net |

| Synthetic Peptide (nrCap18) | MDA-MB-231 | ~0.29 µg/ml | nih.gov |

| Doxorubicin | MDA-MB-231 | 1.6 µg/ml | nih.gov |

Note: The table includes data for close analogues of this compound to provide a representative overview of the cytotoxic potential of this class of compounds. A direct IC50 value for this compound against these specific cell lines was not available in the searched literature.

Kinase Inhibition Profiles (e.g., EGFR Tyrosine Kinase, PI3K/mTOR pathways)

A primary mechanism through which quinoline-based compounds exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer. The epidermal growth factor receptor (EGFR) tyrosine kinase and the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway are key targets.

Quinazoline (B50416) derivatives, structurally similar to quinolines, are known to function as EGFR inhibitors. nih.gov The presence of a halogen atom, such as bromine, at the 6-position of the quinazoline ring has been shown to enhance anticancer effects. nih.gov Molecular docking studies of 6-bromo-quinazoline analogues have indicated their potential to bind to the active site of EGFR. nih.gov

Furthermore, the pyridinyl-quinoline core is a recognized scaffold for the development of mTOR inhibitors. researchgate.net The PI3K/Akt/mTOR pathway is a central signaling cascade that governs cell growth, proliferation, survival, and angiogenesis. semanticscholar.org Its deregulation is a common event in many cancers. semanticscholar.org Furoquinoline-based analogues have been identified as multi-targeted inhibitors of the PI3K/Akt/mTOR pathway. For example, 4-(4-nitrophenylthio)-7-methoxyfuro[2,3-b]quinoline has demonstrated inhibitory activity against both PI3K and mTOR. semanticscholar.org A combination of EGFR inhibitors with PI3K inhibitors has been shown to dramatically improve the efficacy of EGFR inhibitors in inhibiting cell proliferation and inducing apoptosis in cisplatin-resistant head and neck squamous cell carcinoma (HNSCC). nih.gov

Mechanisms of Cell Death Induction (e.g., Apoptosis) and Cell Cycle Modulation

Induction of apoptosis, or programmed cell death, is a hallmark of effective anticancer agents. nih.gov Quinoline derivatives have been shown to trigger this process in cancer cells. nih.gov For instance, certain aminopyrimidine derivatives have been found to induce mitochondrial membrane depolarization and subsequent apoptosis in MCF-7 cells. semanticscholar.org The process of apoptosis is a key mechanism to eliminate damaged or unwanted cells, and its induction is a desirable outcome in cancer therapy. nih.gov

In addition to inducing apoptosis, quinoline analogues can modulate the cell cycle. Chemotherapeutic agents often function by disrupting the cell cycle, thereby preventing cancer cell proliferation. nih.gov Studies on various crude extracts containing quinoline-related compounds have demonstrated their ability to cause cell cycle arrest, leading to an increase in the percentage of cells in the SubG1 phase, which is indicative of apoptosis. nih.gov

Impact on Cell Migration and Angiogenesis Pathways

The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis. The PI3K/Akt/mTOR pathway plays a significant role in regulating cell motility. researchgate.net By inhibiting this pathway, quinoline-based compounds can potentially suppress cancer cell migration.

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival. nih.gov Targeting this process is a valid strategy in cancer therapy. The quinoline-3-carboxamide, linomide, has been shown to inhibit angiogenesis in vivo. nih.gov In a study using an intravital microscopic technique, linomide was found to suppress the neovascularization of implanted pancreatic islet grafts by delaying the onset of angiogenesis and reducing the proliferation rate of capillary endothelium. nih.gov This demonstrates the potential of quinoline derivatives to interfere with the blood supply to tumors.

Topoisomerase I/IIα Inhibition

Topoisomerases are nuclear enzymes that play a crucial role in DNA replication, transcription, and repair by resolving DNA topological problems. nih.gov Inhibition of these enzymes is a well-established approach in cancer chemotherapy. nih.govresearchgate.net Analogues of this compound, such as pyrazolo[4,3-f]quinoline derivatives, have been designed and synthesized as potential topoisomerase inhibitors. nih.gov

A number of these pyrazolo[4,3-f]quinoline derivatives have demonstrated significant antiproliferative activity and have been shown to inhibit topoisomerase IIα. nih.gov For example, certain synthesized compounds exhibited an inhibition pattern of topoisomerase IIα activity equivalent to the known topoisomerase inhibitor, etoposide. nih.gov Similarly, novel acridine–thiosemicarbazone derivatives have been investigated for their ability to inhibit topoisomerase IIα, with some compounds showing significant inhibitory activity. mdpi.com

Anti-inflammatory and Immunomodulatory Investigations

Chronic inflammation is a known risk factor for the development of cancer. Therefore, compounds with anti-inflammatory properties may have a role in cancer prevention and treatment. Quinoline and its derivatives have been explored for their anti-inflammatory potential. These compounds can target several pharmacological targets involved in the inflammatory response.

The anti-inflammatory activity of quinoline derivatives is often dependent on the nature and position of substituents on the quinoline ring. For example, a quinoline isolated from the bark of Spondias pinnata, 7-hydroxy-6-methoxyquinolin-2(1H)-one, was found to suppress the overproduction of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor (TNF)-α, interleukin (IL)-6, and IL-1β in a lipopolysaccharide (LPS)-stimulated murine macrophage model.

Inhibition of Platelet-Activating Factor (PAF) Action

Platelet-activating factor (PAF) is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. Consequently, PAF receptor (PAFR) antagonists are of significant interest for therapeutic intervention. Research has shown that certain quinoline derivatives can act as effective PAF inhibitors.

Recent studies have explored metal-based complexes incorporating quinoline ligands as antiplatelet agents. rsc.org For instance, a rhodium(III) complex featuring the ligand 6-bromo-4-phenyl-2-pyridin-2-ylquinoline, an analogue of the subject compound, has demonstrated notable inhibitory activity against PAF-induced platelet aggregation. rsc.org This mononuclear methanol (B129727) adduct, formally mer-[(Br-Qpy)Cl₃(MeOH)], exhibited an IC₅₀ value of 1.0 ± 0.6 μM, indicating its potential as a PAF antagonist. rsc.org The uncomplexed ligand itself, 6-bromo-4-phenyl-2-pyridin-2-ylquinoline, also showed significant inhibitory effects with an IC₅₀ of 3.4 ± 0.2 μM. rsc.org These findings underscore the potential of the 6-bromo-pyridinylquinoline scaffold in the design of novel anti-inflammatory and antithrombotic agents targeting the PAF pathway. The mechanism of action is believed to involve the interaction of these compounds with the PAF receptor, thereby blocking the downstream signaling cascade that leads to platelet activation. nih.gov

| Compound/Complex | Ligand | IC₅₀ (μM) for PAF Inhibition | Reference |

| mer-[(Br-Qpy)Cl₃(MeOH)] | 6-bromo-4-phenyl-2-pyridin-2-ylquinoline | 1.0 ± 0.6 | rsc.org |

| 6-bromo-4-phenyl-2-pyridin-2-ylquinoline (Br-Qpy) | - | 3.4 ± 0.2 | rsc.org |

| mer-[Rh(OH-Ph-Qpy)Cl₃(MeOH)] | 4-(4-phenyl-2-(pyridin-2-yl)quinolin-6-yl)phenol | 3.9 ± 0.2 | rsc.org |

| 4-(4-phenyl-2-(pyridin-2-yl)quinolin-6-yl)phenol (OH-Ph-Qpy) | - | 4.4 ± 0.2 | rsc.org |

Exploration of Other Biological Activities (e.g., Antileishmanial, Antimalarial, Antiviral)

The quinoline nucleus is a cornerstone in the development of antiparasitic and antiviral drugs. Analogues of this compound have been investigated for a range of other biological activities, demonstrating the broad therapeutic potential of this chemical class.

Antileishmanial Activity: Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The 4-aminoquinoline (B48711) scaffold is recognized as a privileged structure for designing leishmanicidal agents. researchgate.net Studies have shown that 4-aminoquinoline derivatives can inhibit the energy metabolism of the Leishmania parasite. researchgate.net For example, a 4-hydrazinoquinoline (B99260) derivative has been shown to induce autophagy and apoptosis-like processes in Leishmania amazonensis. nih.gov Furthermore, some N-(2-(indol-3-yl)ethyl)-7-chloroquinolin-4-amines have been synthesized and evaluated for their antileishmanial activity. nih.gov While direct studies on this compound are limited, the known antileishmanial properties of related quinolines suggest this would be a fruitful area of investigation. researchgate.net

Antimalarial Activity: The quinoline core is famously present in many antimalarial drugs, such as chloroquine (B1663885) and mefloquine. nih.gov Research into novel quinoline derivatives continues to be a major strategy in combating malaria, especially with the rise of drug-resistant strains. nih.govresearchgate.netnih.gov For instance, a series of 1-(4-methylquinolin-2-yl)-4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives have been synthesized and shown to possess antimalarial potential. nih.gov A quinoline-4-carboxamide derivative was recently discovered to have a novel mechanism of action, inhibiting the parasite's translation elongation factor 2, and showed multistage antimalarial activity. acs.org The 6-bromo substitution on the quinoline ring is a feature in some reported antimicrobial and antimycobacterial agents, indicating its compatibility with antiparasitic activity. nih.gov

Antiviral Activity: Quinoline derivatives have demonstrated a broad spectrum of antiviral activities against various viruses, including Dengue virus, Zika virus, and coronaviruses. nih.govnih.gov The mechanism of action can vary, with some compounds interfering with viral entry or replication. nih.gov For example, novel quinoline derivatives have been shown to inhibit Dengue virus serotype 2 by impairing the accumulation of the viral envelope glycoprotein. nih.gov The versatility of the quinoline scaffold allows for structural modifications to optimize antiviral potency and target specific viral proteins. nih.gov

Photophysical Properties and Emerging Material Science Applications

Beyond their biological significance, pyridinylquinoline derivatives are being explored for their unique photophysical properties, which make them promising candidates for a range of material science applications.

Fluorescence and Optoelectronic Properties of Functionalized Pyridinylquinolines

Functionalized quinolines can exhibit strong fluorescence, making them suitable for use as fluorescent sensors and in optoelectronic devices. The emission properties can be tuned by modifying the substituents on the quinoline ring. For example, quinoline-based fluorescent sensors have been developed for the detection of metal ions like Zn²⁺. nanobioletters.com The interaction with the metal ion can lead to a significant enhancement of the fluorescence emission. nanobioletters.com

Nonlinear Optical (NLO) Material Potential

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in photonics and optoelectronics, such as frequency conversion and optical switching. youtube.com Organic molecules with extended π-conjugated systems and donor-acceptor architectures often exhibit significant NLO properties. nih.gov

While direct NLO studies on this compound are scarce, the structural features of this molecule—a π-conjugated quinoline system linked to an electron-withdrawing pyridine (B92270) ring—suggest potential for second- or third-order NLO activity. Research on X-shaped pyrazine (B50134) derivatives has demonstrated that the relative positioning of donor and acceptor groups can significantly influence the NLO response, highlighting the importance of molecular symmetry. rsc.org Theoretical calculations and experimental measurements on related heterocyclic systems provide a framework for predicting and evaluating the NLO potential of novel pyridinylquinolines. nih.govrsc.org

Application in Photovoltaic Devices and Photodetection Systems

The development of efficient organic photovoltaic (OPV) devices and photodetectors is a key area of materials science research. Pyrazine-functionalized π-conjugated materials have been investigated for their favorable charge transfer properties and potential applications in solar cells and field-effect transistors. rsc.org The design of such materials often focuses on creating donor-acceptor structures to facilitate charge separation upon photoexcitation.

The pyridinylquinoline scaffold, with its inherent electronic properties, could serve as a building block for new organic semiconductors. The bromine atom at the 6-position offers a site for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex, conjugated systems tailored for photovoltaic applications. The exploration of pyridinylquinoline derivatives in this context is an emerging area with the potential to contribute to the development of next-generation solar energy technologies.

Design and Development of New Chemical Entities (NCEs) Based on the this compound Scaffold

The this compound scaffold serves as a valuable starting point for the design and synthesis of new chemical entities (NCEs) with tailored properties. The bromine atom at the 6-position is particularly useful as it provides a handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings. nih.gov This allows for the introduction of a wide range of substituents, enabling the systematic exploration of structure-activity relationships (SAR) and structure-property relationships.

For instance, 6-bromo-4-iodoquinoline (B1287929) is a key intermediate in the synthesis of biologically active compounds. atlantis-press.comresearchgate.net The differential reactivity of the C-Br and C-I bonds allows for selective, stepwise functionalization. Similarly, the synthesis of 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives and their subsequent modification has led to the discovery of novel microbial DNA-gyrase inhibitors. nih.gov A routine synthesis has been developed to furnish 6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine, a compound designed based on a 4-anilinoquinoline kinase inhibitor motif. mdpi.com

The ability to readily diversify the this compound core facilitates the generation of compound libraries for high-throughput screening against various biological targets and for the discovery of materials with optimized photophysical or electronic properties. This strategic approach to molecular design is crucial for the development of next-generation drugs and advanced materials.

Future Research Trajectories and Interdisciplinary Challenges

Advancements in Sustainable and Scalable Synthetic Methodologies

The future development of applications for 6-Bromo-4-(4-pyridinyl)quinoline hinges on the creation of efficient, environmentally benign, and scalable synthetic routes. Current methods often rely on classical, multi-step procedures which may involve harsh reagents and generate significant waste. atlantis-press.comrsc.org For instance, the synthesis of the precursor 6-bromo-4-iodoquinoline (B1287929) can involve five steps starting from 4-bromoaniline (B143363) and Meldrum's acid. atlantis-press.comresearchgate.net

Future research must prioritize the development of "green" and atom-economical methodologies. Promising avenues include:

Nanocatalyzed Reactions: The use of nanocatalysts, such as magnetic nanoparticles, offers a sustainable alternative for quinoline (B57606) synthesis, often allowing for solvent-free conditions and easy catalyst recovery. acs.orgnih.gov Research into nanocatalysts for the specific coupling of a 4-pyridinyl group to the 6-bromoquinoline (B19933) core is a critical next step.

Flow Chemistry: Continuous flow processes can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch synthesis. researchgate.net Adapting known synthetic reactions, like Suzuki or Stille coupling, to a flow-based system for large-scale production of this compound is a significant engineering challenge.

Acceptorless Dehydrogenative Coupling: Earth-abundant metal catalysts, like chromium, can enable the synthesis of quinolines through acceptorless dehydrogenative coupling, releasing only hydrogen gas and water as byproducts, representing a highly sustainable approach. rsc.org

Overcoming these synthetic challenges is fundamental to making this compound and its derivatives readily accessible for extensive research and potential commercialization.

In-depth Elucidation of Structure-Activity and Structure-Property Relationships (SAR/SPR)

A deep understanding of how the structural features of this compound influence its biological activity (SAR) and physical properties (SPR) is crucial for its targeted application. The quinoline scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. acs.orgnih.gov

Future research should systematically explore the following:

The Role of the 6-Bromo Substituent: Halogen atoms, particularly at the 6-position of a quinoline or quinazoline (B50416) ring, are known to enhance anticancer effects. nih.gov Detailed studies are needed to determine if the bromine atom in the target molecule acts as a key interaction point with biological targets (e.g., through halogen bonding) or primarily influences the molecule's electronic properties and metabolic stability.

The Impact of the 4-pyridinyl Group: The pyridine (B92270) ring's nitrogen atom can act as a hydrogen bond acceptor, a critical feature for binding to many biological receptors. Its orientation relative to the quinoline core will dictate potential interactions. Comparative studies with other pyridine isomers (e.g., 2-pyridinyl or 3-pyridinyl) and other heterocyclic replacements would provide invaluable SAR data. researchgate.netresearchgate.net

Systematic Derivatization: A focused library of derivatives should be synthesized to probe the SAR. Modifications could include altering the substitution pattern on the pyridine ring or the quinoline core. The data from such studies are essential for optimizing potency and selectivity for specific biological targets or for fine-tuning the electronic properties for materials science applications.

Below is a table summarizing SAR data from related quinoline and quinazoline derivatives, illustrating the type of data needed for this compound.

| Compound Class | Key Structural Features | Observed Activity/Property | Reference |

| Quinoline-embelin Derivatives | 4-Nitrophenyl group on pyridine ring | Enhanced cardioprotective activity | nih.gov |

| 4-Substituted Quinolines | 7-Chloro group | Optimal for antimalarial activity | pharmacy180.com |

| 6-Bromo Quinazoline Derivatives | Thio-benzyl moiety at C2, Phenyl at C3 | Improved electronic and hydrophobic interactions with enzyme active sites | nih.gov |

| BET Bromodomain Inhibitors | Fused acs.orgnih.gov bicyclic system | Effectively targets the WPF hydrophobic pocket of BRD4 | nih.gov |

This table presents data for related compound classes to highlight SAR principles that could be relevant for future studies on this compound.

Refinement of Computational Models for Enhanced Predictive Accuracy in Drug Discovery and Materials Design

Computational modeling is an indispensable tool for accelerating the discovery process and reducing reliance on costly and time-consuming experimental work. For this compound, refining computational models is a key challenge for predicting its behavior.

Future directions include:

Advanced Molecular Docking and Dynamics: While standard docking can predict binding modes, more advanced techniques like molecular dynamics (MD) simulations are needed to understand the dynamic behavior of the compound within a biological target's active site. nih.gov This can reveal key interactions and conformational changes that are missed in static models.

Quantitative Structure-Activity Relationship (QSAR): By combining experimental data with computational descriptors, QSAR models can be built to predict the activity of new, unsynthesized derivatives. Machine learning algorithms, such as Support Vector Machines (SVR), have shown promise in improving the predictive accuracy of such models for quinoline compounds. kneopen.com

Density Functional Theory (DFT) Calculations: DFT is essential for predicting the electronic properties (e.g., HOMO/LUMO energy levels) of the molecule. nih.gov This information is critical for designing functional materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) or sensors. researchgate.net

The table below shows examples of computational data for related quinoline derivatives, which serves as a benchmark for future studies on the title compound.

| Compound Class | Computational Method | Finding | Reference |

| 6-Bromo-quinazoline derivatives | Molecular Docking | Binding energy against EGFR calculated at -6.7 kcal/mol for active compound | nih.gov |

| Pyridine-quinoline compounds | Machine Learning (SVR) | High predictive accuracy for corrosion inhibition (R² = 0.936) | kneopen.com |

| BET Bromodomain Inhibitors | Computational Modeling | Suggested a fused bicyclic system to target the WPF pocket | nih.gov |

This table illustrates the application of computational models to related structures, indicating potential research avenues for this compound.

Integration into Advanced Functional Materials and Nanotechnology

The unique electronic and structural characteristics of the this compound scaffold make it a promising candidate for applications beyond medicine. The fusion of a quinoline and a pyridine ring creates a π-conjugated system that can be exploited in materials science and nanotechnology.

Key future research trajectories involve:

Organic Electronics: Quinazoline and quinoline derivatives are being explored for use in OLEDs. researchgate.net The this compound core could serve as a building block for novel emitters or host materials. The bromine atom provides a reactive handle for further functionalization via cross-coupling reactions to tune the electronic and photophysical properties.

Sensors: The pyridine nitrogen atom can act as a binding site for metal ions or as a pH-sensitive center. This suggests that the compound could be developed into a colorimetric or fluorescent sensor. researchgate.net

Metal-Organic Frameworks (MOFs): The molecule can function as a bidentate or monodentate ligand, coordinating to metal centers to form crystalline MOFs. These materials have potential applications in gas storage, catalysis, and chemical separations.

Nanocatalyst Synthesis: While nanocatalysts are used to synthesize quinolines, the reverse—using quinolines to create functional nanomaterials—is also an area of interest. nih.gov The compound could be used to functionalize the surface of nanoparticles, imparting specific recognition or catalytic properties.

Exploration of Novel Therapeutic Paradigms through Multi-target Ligand Design

Complex diseases like cancer often involve multiple pathological pathways, making multi-target drugs a highly attractive therapeutic strategy. The this compound scaffold is well-suited for this paradigm due to the established and diverse biological activities of the quinoline core. nih.govnih.gov

Future research should focus on:

Designing Multi-target Kinase Inhibitors: Many quinoline derivatives are known to inhibit protein kinases. The this compound structure could be optimized to simultaneously inhibit several kinases involved in cancer progression, potentially leading to greater efficacy and overcoming drug resistance.

Hybrid Molecule Synthesis: The compound can serve as a core scaffold to which other pharmacophores are attached. For example, creating hybrids that combine the quinoline moiety with other known anticancer or antimicrobial agents could result in dual-action drugs.

Investigating Novel Mechanisms of Action: Phenotypic screening of this compound and its derivatives against various cell lines and pathogens could uncover entirely new mechanisms of action, as has been seen with other quinoline series. acs.orgnih.gov This could open up therapeutic possibilities for diseases with limited treatment options. Studies have shown that some quinoline derivatives exhibit potent anticancer activity by inducing apoptosis. nih.gov

The exploration of this compound as a multi-target agent represents a shift from the "one-drug, one-target" model to a more holistic approach to treating complex diseases.

Q & A

Q. What synthetic routes are recommended for preparing 6-Bromo-4-(4-pyridinyl)quinoline, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cross-coupling reactions or cyclization strategies. For example:

- Palladium-catalyzed coupling : Brominated quinoline intermediates (e.g., 6-bromo-4-chloroquinoline, ) can undergo Suzuki-Miyaura coupling with 4-pyridinylboronic acid. Use Pd(PPh₃)₄ as a catalyst in a THF/H₂O solvent system at 80–90°C .

- Cyclization approaches : Analogous to pyrazoloquinoline synthesis (), arylidenepyrazolin-5-ones can be cyclized under acidic conditions. Optimize yields by varying temperature (e.g., 120°C in DMF) and catalyst loading.

- Ultrasound-assisted synthesis : Fe(DS)₃ (a Lewis acid-surfactant catalyst) under sonication reduces reaction time (e.g., 30 minutes vs. 6 hours conventional) while maintaining yields >70% .

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄ | THF/H₂O, 80°C, 12h | 65–75% | |

| Cyclization | H₃PO₄ (85%) | DMF, 120°C, 24h | 30–40% | |

| Ultrasound-assisted | Fe(DS)₃ | EtOH, 50°C, 30min | >70% |

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Confirm structure and purity using:

- ¹H/¹³C NMR : Look for distinct quinoline proton signals (e.g., δ 8.46 ppm for aromatic protons, ) and pyridinyl CH groups (δ 7.3–8.5 ppm).

- IR Spectroscopy : Identify C-Br stretches (~550–600 cm⁻¹) and quinoline ring vibrations (~1600 cm⁻¹) .

- Elemental Analysis : Validate molecular formula (C₁₄H₁₀BrN₂) with ≤0.3% deviation .

Q. Table 2: Key Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 8.46 (d, J = 7.7 Hz, aromatic H) | |

| ¹³C NMR | δ 148.3 (quinoline C), 135.0 (Br-C) | |

| IR | 592 cm⁻¹ (C-Br), 1610 cm⁻¹ (C=N) |

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Use density functional theory (DFT) to analyze electronic properties:

- Mulliken charges : Calculate charge distribution (e.g., bromine’s electron-withdrawing effect lowers electron density at C-6, enhancing electrophilic substitution at C-4 ).

- Frontier molecular orbitals : HOMO-LUMO gaps (e.g., ~4.5 eV for quinoline derivatives) indicate redox activity. Smaller gaps correlate with higher catalytic activity in cross-coupling reactions .

- TD-DFT : Predict UV-Vis absorption spectra (λmax ~300 nm for π→π* transitions) to guide photophysical studies .

Q. How can contradictory biological activity data for quinoline derivatives be resolved?

- Methodological Answer : Address discrepancies via:

- Structural validation : Ensure compound purity (≥95% by HPLC) and confirm stereochemistry (e.g., NOESY for spatial arrangements) .

- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., MTT assays at 48h incubation vs. 72h). highlights kinase inhibition variability due to ATP concentration differences.

- SAR studies : Modify substituents (e.g., replace 4-pyridinyl with ferrocenyl groups, ) to isolate activity contributors.

Q. What in vitro assays are recommended for evaluating the anticancer potential of this compound?

- Methodological Answer : Prioritize assays aligned with quinoline mechanisms:

Q. How does ultrasound-assisted synthesis improve efficiency in quinoline-based scaffold development?

- Methodological Answer : Sonication enhances reaction kinetics via cavitation:

- Reduced reaction time : Fe(DS)₃-catalyzed cyclization completes in 30 minutes vs. 6 hours conventionally ().

- Higher yields : Ultrasonic waves improve mass transfer, achieving >70% yield vs. 40–50% without sonication.

- Green chemistry : Lower solvent volumes (e.g., EtOH instead of DMF) and energy consumption .

Contradiction Analysis in Published Data

Q. Why do reported yields for similar quinoline syntheses vary across studies?

- Methodological Answer : Variability arises from:

- Catalyst purity : Pd(PPh₃)₄ with ≤98% purity reduces coupling efficiency ().

- Workup protocols : Differences in extraction (e.g., ethyl acetate vs. dichloromethane) impact recovery rates .

- Starting material quality : Brominated precursors (e.g., 6-bromo-4-chloroquinoline) with residual Cl− impurities may divert reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.